molecular formula C12H15BClN3O2 B14028044 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine

Cat. No.: B14028044
M. Wt: 279.53 g/mol
InChI Key: ISYWMVAXEKUSBH-UHFFFAOYSA-N
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Description

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted imidazo[1,2-A]pyrazine core and a boron-containing dioxaborolane moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-A]pyrazine derivatives .

Scientific Research Applications

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The chloro and dioxaborolane groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes and modulating cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BClN3O2

Molecular Weight

279.53 g/mol

IUPAC Name

8-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-7-16-10-9(14)15-5-6-17(8)10/h5-7H,1-4H3

InChI Key

ISYWMVAXEKUSBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=CN=C3Cl

Origin of Product

United States

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